molecular formula C13H17NO4 B6632981 tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate

tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate

Cat. No.: B6632981
M. Wt: 251.28 g/mol
InChI Key: SLPCSFLHVQVFJE-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety. The benzyl group is substituted with a formyl (-CHO) group at the 3-position and a hydroxyl (-OH) group at the 4-position of the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions . The hydroxyl and formyl groups confer unique reactivity, enabling further functionalization, such as condensation or oxidation reactions.

Molecular Formula: C₁₃H₁₇NO₅ Molecular Weight: 267.28 g/mol

Properties

IUPAC Name

tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-7-9-4-5-11(16)10(6-9)8-15/h4-6,8,16H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCSFLHVQVFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Primary Amines

The most direct route involves reacting 3-formyl-4-hydroxyphenylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM). This method, adapted from analogous carbamate syntheses, proceeds under mild conditions (0°C to room temperature, 2 hours) with near-quantitative yield. Critical parameters include:

  • Stoichiometry : A 1.1:1 molar ratio of Boc anhydride to amine prevents overprotection.

  • Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by scavenging HCl.

  • Workup : Aqueous extraction with saturated NaHCO₃ ensures removal of unreacted reagents.

Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of Boc anhydride, releasing tert-butanol as a byproduct.

Zinc Chloride-Catalyzed Carbamate Formation

Zinc chloride (ZnCl₂) catalyzes the reaction between carbamoyl chlorides and alcohols, offering a scalable alternative. For tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, this method requires synthesizing the intermediate 3-formyl-4-hydroxyphenylmethanol first.

Reaction Conditions:

ParameterOptimal Value
SolventToluene
Temperature30°C
Catalyst Loading10 mol% ZnCl₂
Time12 hours
Yield86%

Advantages :

  • Tolerance for electron-withdrawing groups (e.g., formyl).

  • Minimal side reactions due to ZnCl₂’s Lewis acidity.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

CDI-Mediated Acylation and Reductive Amination

Carbonyldiimidazole (CDI) activates the hydroxyl group of 3-formyl-4-hydroxyphenylmethanol, enabling coupling with tert-butylamine. Subsequent reductive amination with diisobutylaluminum hydride (DIBAL-H) forms the target carbamate.

Key Steps :

  • Activation : CDI reacts with the alcohol to form an imidazolide intermediate.

  • Coupling : tert-Butylamine displaces imidazole, generating a carbamate precursor.

  • Reduction : DIBAL-H selectively reduces any residual carbonyl groups.

Typical Yield : 75–87%.

Solvent and Catalyst Screening

Solvent Effects on Reaction Efficiency

Data from zinc chloride-catalyzed reactions reveal solvent-dependent yields:

SolventTemperature (°C)Time (h)Yield (%)
Toluene301286
Tetrahydrofuran (THF)301570
Ethyl Acetate301459
Dichloromethane (DCM)301843

Toluene’s non-polar nature stabilizes the transition state, while DCM’s polarity may hinder carbamoyl chloride activation.

Catalyst Comparison

CatalystLoading (mol%)Yield (%)Side Products
ZnCl₂1086<5%
DMAP57210–15%
None3520–25%

ZnCl₂ outperforms DMAP due to its dual role in polarizing carbonyl groups and stabilizing leaving groups.

Functional Group Compatibility and Challenges

Hydroxyl Group Stability

The 4-hydroxyl group poses challenges during Boc protection:

  • Acidic Conditions : Protonation may lead to premature deprotection.

  • Oxidation Risk : Strong oxidants (e.g., KMnO₄) could convert the hydroxyl to a ketone.

Mitigation Strategies :

  • Use buffered conditions (pH 7–8) during Boc protection.

  • Avoid high temperatures (>50°C) to prevent dehydration.

Formyl Group Reactivity

The 3-formyl group participates in undesired side reactions:

  • Schiff Base Formation : With free amines in the reaction mixture.

  • Over-Reduction : If DIBAL-H is used excessively.

Solutions :

  • Introduce the formyl group after carbamate formation via Vilsmeier-Haack formylation.

  • Employ stoichiometric DIBAL-H and monitor reaction progress by TLC.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR :

    • tert-Butyl singlet at δ 1.45 ppm.

    • Formyl proton at δ 9.6–10.0 ppm.

    • Aromatic protons as multiplets between δ 6.5–7.5 ppm.

  • ¹³C NMR :

    • Carbamate carbonyl at δ 155–160 ppm.

    • Formyl carbon at δ 190–200 ppm.

Purity Assessment

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm.

  • TLC : Rf ≈ 0.3 in ethyl acetate/hexane (1:3).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Scalability
Boc Protection12098High
ZnCl₂ Catalysis9086Moderate
CDI-DIBAL-H25080Low

Boc protection is preferred for large-scale synthesis due to its simplicity and yield, despite higher reagent costs .

Chemical Reactions Analysis

tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butylN-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has several scientific research applications :

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate with analogous carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Solubility Considerations
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate C₁₃H₁₇NO₅ 267.28 3-formyl, 4-hydroxyphenyl Polar due to hydroxyl and formyl; susceptible to oxidation
tert-butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate C₁₃H₁₆N₂O₆ 296.28 3-formyl, 4-nitrophenyl Electron-withdrawing nitro enhances stability; reducible to amine
tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-chlorophenethyl Chlorine directs electrophilic substitution; moderate lipophilicity
tert-butyl N-{[4-(pyrrolidin-3-yl)phenyl]methyl}carbamate C₁₆H₂₄N₂O₂ 276.38 4-pyrrolidin-3-ylphenyl Basic nitrogen enhances solubility in acidic media
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate C₁₁H₂₁FN₂O₂ 232.30 4-fluoropiperidinyl Fluorine increases lipophilicity and metabolic stability
tert-butyl N-[3-hydroxycyclopentyl]carbamate (cis/trans) C₁₀H₁₉NO₃ 201.27 hydroxycyclopentyl Stereochemistry impacts crystallization and solubility

Stability and Physicochemical Properties

  • Polarity : The target compound’s hydroxyl and formyl groups increase polarity compared to halogenated or alkylated analogs, affecting its partition coefficient (logP) and solubility profile.
  • Acid Sensitivity : All Boc-protected derivatives are labile under strong acidic conditions (e.g., trifluoroacetic acid), a shared feature critical for deprotection strategies .
  • Thermal Stability : Fluorinated derivatives (e.g., C₁₁H₂₁FN₂O₂) exhibit enhanced thermal stability due to the strong C-F bond, whereas nitro-substituted compounds may decompose under high temperatures .

Biological Activity

Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, often referred to as FPhC, is an organic compound with notable biological activities. This compound is characterized by its molecular formula C14H19NO4C_{14}H_{19}NO_4 and belongs to the class of carbamates. Its synthesis, biological properties, and potential therapeutic applications have been the subject of extensive research.

Synthesis and Characterization

FPhC can be synthesized through the reaction of 3-formyl-4-hydroxybenzaldehyde with tert-butyl isocyanate . This reaction may occur in the presence of solvents like dichloromethane, and the purity of the synthesized compound can be evaluated using various spectroscopy techniques such as NMR and IR spectroscopy. Crystallographic methods like X-ray crystallography are also employed to assess its crystalline structure.

Synthetic Route

  • Starting Materials : 3-formyl-4-hydroxybenzaldehyde, tert-butyl isocyanate.
  • Conditions : Solvent (e.g., dichloromethane), temperature control.
  • Analytical Techniques : NMR, IR spectroscopy, X-ray crystallography.

Antiviral and Antifungal Properties

FPhC has demonstrated significant antiviral and antifungal activities in various studies. It has been shown to inhibit viral replication and fungal growth, making it a candidate for further development in antiviral therapies.

Anticancer Activity

Research indicates that FPhC possesses anticancer properties , affecting various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Other Biological Effects

FPhC has also been noted for its effectiveness in treating conditions such as:

  • Diabetes
  • Hypertension
  • Inflammation
  • Neurological disorders

These effects are attributed to its ability to interact with multiple biological targets, including enzymes and receptors involved in these diseases.

The mechanism by which FPhC exerts its biological effects involves several pathways:

  • Enzyme Interaction : FPhC can form covalent or non-covalent bonds with enzymes, modulating their activity.
  • Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular responses.
  • Gene Expression Regulation : It can influence gene expression profiles related to various diseases.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that FPhC inhibited cell growth significantly compared to control groups. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.

Study 2: Antiviral Activity

In vitro studies demonstrated that FPhC effectively reduced viral load in infected cell cultures. The compound's mechanism involved interference with viral replication processes, making it a promising candidate for antiviral drug development.

Comparative Analysis

The following table summarizes the biological activities of FPhC compared to other similar compounds:

Compound NameAntiviral ActivityAntifungal ActivityAnticancer ActivityOther Therapeutic Effects
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate (FPhC)HighModerateHighDiabetes, Hypertension
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamateModerateLowModerateNone
Tert-butyl (3-hydroxypropyl)carbamateLowLowLowNone

Q & A

Q. Example Workflow :

Acquire 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra.

Assign peaks using 2D correlations.

Validate assignments against computational models (e.g., Gaussian or ORCA software).

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H}-NMR: Confirm the presence of tert-butyl (δ 1.2-1.4 ppm), formyl (δ 9.8-10.2 ppm), and phenolic -OH (δ 5.5-6.0 ppm, exchangeable) .
    • 13C^{13}\text{C}-NMR: Identify carbamate carbonyl (δ 155-160 ppm) and formyl carbon (δ 190-200 ppm).
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement .

Advanced Question: How can synthesis yield be optimized when encountering low reactivity of the formyl group?

Methodological Answer:
Low reactivity may stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Systems : Use Pd-catalyzed coupling or Lewis acids (e.g., ZnCl₂) to activate the formyl group .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics by reducing time and improving selectivity.
  • Protection/Deprotection : Temporarily protect the formyl group as a ketal or oxime during synthesis .

Q. Case Study :

  • Standard Conditions : 70% yield with prolonged reaction time (24h).
  • Microwave (100°C, 30 min) : 85% yield, reduced side products .

Advanced Question: What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D, konk_{on}, koffk_{off}) to immobilized enzymes.
  • Enzyme Inhibition Assays : Quantify IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Molecular Docking : Predict binding modes with software like AutoDock Vina, validated by mutagenesis studies .

Q. Example Workflow :

  • Initial Screen (HeLa cells) : IC₅₀ = 10 µM.
  • Validation (Primary Cells) : IC₅₀ = 15 µM.
  • Mechanistic Study : siRNA knockdown to confirm target specificity.

Advanced Question: What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., nucleophilic attack on the formyl group) .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in water or DMSO.
  • pKa Prediction : Tools like MarvinSketch estimate the phenolic -OH acidity (predicted pKa ~8.5) .

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